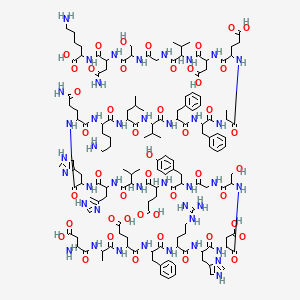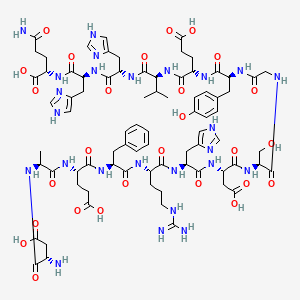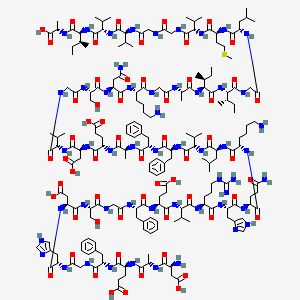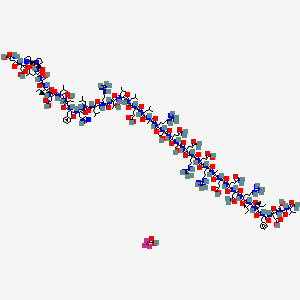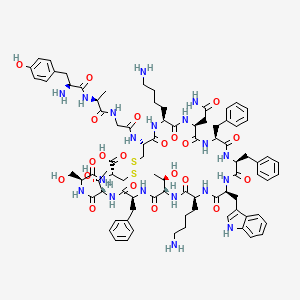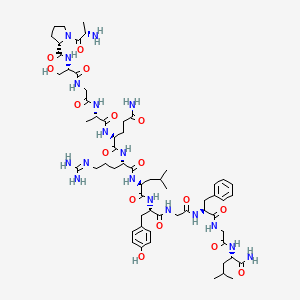
PAR-4-AP (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PAR-4 Agonist Peptide, amide trifluoroacetate (PAR-4-AP (TFA)) is a selective activator of the proteinase-activated receptor-4 (PAR-4). This compound does not affect proteinase-activated receptor-1 or proteinase-activated receptor-2, and its activity can be inhibited by a proteinase-activated receptor-4 antagonist . Proteinase-activated receptor-4 is a member of the proteinase-activated receptor family, which are G protein-coupled receptors activated by proteolytic cleavage .
Métodos De Preparación
The synthesis of PAR-4 Agonist Peptide, amide trifluoroacetate involves solid-phase peptide synthesis (SPPS). This method uses a solid support resin to sequentially add amino acids to the growing peptide chain. The peptide is then cleaved from the resin using trifluoroacetic acid, which also removes protecting groups from the amino acids . Industrial production methods for peptides like PAR-4 Agonist Peptide, amide trifluoroacetate typically involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) and lyophilization to obtain the final product .
Análisis De Reacciones Químicas
PAR-4 Agonist Peptide, amide trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues within the peptide sequence, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids using site-directed mutagenesis techniques
Common reagents and conditions used in these reactions include trifluoroacetic acid for cleavage from the resin, dithiothreitol for reduction of disulfide bonds, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include the modified peptide with altered amino acid residues or oxidized methionine .
Aplicaciones Científicas De Investigación
PAR-4 Agonist Peptide, amide trifluoroacetate has several scientific research applications:
Chemistry: It is used as a tool compound to study the activation and signaling pathways of proteinase-activated receptor-4.
Biology: Researchers use this compound to investigate the role of proteinase-activated receptor-4 in various biological processes, including inflammation and cell signaling
Medicine: PAR-4 Agonist Peptide, amide trifluoroacetate is used in preclinical studies to explore its potential therapeutic effects in diseases such as cancer and cardiovascular disorders
Industry: This compound is utilized in the development of new drugs targeting proteinase-activated receptor-4 and related pathways
Mecanismo De Acción
PAR-4 Agonist Peptide, amide trifluoroacetate exerts its effects by selectively activating proteinase-activated receptor-4. Upon activation, proteinase-activated receptor-4 undergoes a conformational change that allows it to interact with G proteins, leading to the activation of downstream signaling pathways. These pathways include the phosphoinositide 3-kinase (PI3K) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . The activation of these pathways results in various cellular responses, including inflammation, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
PAR-4 Agonist Peptide, amide trifluoroacetate is unique in its selective activation of proteinase-activated receptor-4 without affecting proteinase-activated receptor-1 or proteinase-activated receptor-2 . Similar compounds include:
Proteinase-activated receptor-1 agonists: These compounds selectively activate proteinase-activated receptor-1 and are used to study its role in thrombosis and hemostasis.
Proteinase-activated receptor-2 agonists: These compounds selectively activate proteinase-activated receptor-2 and are used to investigate its role in inflammation and pain.
The uniqueness of PAR-4 Agonist Peptide, amide trifluoroacetate lies in its ability to specifically target proteinase-activated receptor-4, making it a valuable tool for studying the distinct functions of this receptor .
Propiedades
Número CAS |
1228078-65-6 |
|---|---|
Fórmula molecular |
C₃₆H₄₉F₃N₈O₉ |
Peso molecular |
794.82 |
Secuencia |
One Letter Code: AYPGKF-NH2 |
Sinónimos |
PAR-4-AP (TFA); AY-NH2 (TFA) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


